molecular formula C16H15FN2O5 B1192672 E17110

E17110

Katalognummer: B1192672
Molekulargewicht: 334.3034
InChI-Schlüssel: SMRPARLQNTVFLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

E17110 is a LXRβ agonist. this compound showed a significant activation effect on LXRβ with an EC50 value of 0.72 μmol/L. This compound also increased the expression of ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) in RAW264.7 macrophages. Moreover, this compound significantly reduced cellular lipid accumulation and promoted cholesterol efflux in RAW264.7 macrophages.

Wissenschaftliche Forschungsanwendungen

Introduction to E17110

This compound is a novel compound identified as a liver X receptor beta (LXRβ) agonist, which has garnered attention for its potential applications in the treatment of atherosclerosis and related metabolic disorders. This compound is a structural analog of benzofuran-2-carboxylate and has been shown to significantly activate LXRβ, with an effective concentration (EC50) of 0.72 μmol/L. The activation of LXRβ plays a crucial role in regulating cholesterol metabolism and promoting reverse cholesterol transport, which are vital processes for cardiovascular health.

Key Findings from Research Studies

  • Cholesterol Efflux : this compound effectively reduces oxidized low-density lipoprotein (ox-LDL)-induced lipid accumulation in RAW264.7 macrophages, indicating its capability to promote cholesterol efflux and mitigate lipid-related cellular stress .
  • Gene Expression : The compound significantly upregulates the expression of genes involved in cholesterol metabolism, particularly those related to reverse cholesterol transport pathways .
  • Potential Therapeutic Applications : Given its mechanism of action, this compound is being explored as a candidate for developing pharmaceutical agents aimed at treating atherosclerosis and possibly other metabolic disorders associated with dyslipidemia .

Table: Summary of this compound Applications

Application AreaDescriptionReference
Cardiovascular HealthPotential treatment for atherosclerosis by promoting cholesterol efflux. ,
Lipid MetabolismRegulation of lipid accumulation in macrophages through LXRβ activation. ,
Drug DevelopmentLead compound for novel therapeutic agents targeting metabolic diseases. ,

Case Study 1: this compound and Atherosclerosis

In a study investigating the effects of this compound on macrophage function, researchers demonstrated that treatment with this compound led to significant reductions in lipid accumulation induced by ox-LDL. The study utilized RAW264.7 macrophages to assess cellular responses and gene expression changes associated with LXRβ activation. Results indicated that this compound not only reduced lipid levels but also enhanced the expression of ABCA1 and ABCG1, crucial for cholesterol transport .

Case Study 2: Molecular Docking Studies

Further investigations into the molecular interactions between this compound and LXRβ revealed insights into its binding affinity and specificity compared to other ligands. Molecular docking simulations provided evidence that this compound interacts with key amino acids in the ligand-binding domain, suggesting a unique mechanism that could lead to fewer side effects typically associated with LXR agonists, such as lipogenesis and hypertriglyceridemia .

Eigenschaften

Molekularformel

C16H15FN2O5

Molekulargewicht

334.3034

IUPAC-Name

1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 6-fluoro-3-methylbenzofuran-2-carboxylate

InChI

InChI=1S/C16H15FN2O5/c1-8-11-4-3-10(17)7-12(11)24-13(8)15(21)23-9(2)14(20)19-6-5-18-16(19)22/h3-4,7,9H,5-6H2,1-2H3,(H,18,22)

InChI-Schlüssel

SMRPARLQNTVFLB-UHFFFAOYSA-N

SMILES

FC1=CC=C2C(OC(C(OC(C(N3C(NCC3)=O)=O)C)=O)=C2C)=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

E17110;  E-17110;  E 17110.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E17110
Reactant of Route 2
Reactant of Route 2
E17110
Reactant of Route 3
Reactant of Route 3
E17110
Reactant of Route 4
E17110
Reactant of Route 5
E17110
Reactant of Route 6
E17110

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.